molecular formula C10H10O3 B1417839 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde CAS No. 724791-20-2

7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No. B1417839
M. Wt: 178.18 g/mol
InChI Key: HQDFDCPSGBNTRJ-UHFFFAOYSA-N
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Patent
US08110681B2

Procedure details

A mixture of 6-methyl-2,3-dihydrobenzo[b][1,4]dioxine (6.4 g, 42.8 mmol) and 1,2-dichloroethane (250 mL) was cooled to 0° C. and then stirred for 1 h. After this time, dichloromethyl methyl ether (11.5 mL, 128.5 mmol) was then added and the reaction stirred for 1 h then, tin (IV) chloride (7.52 mL, 64.3 mmol) was added portion wise to the reaction over 3 h, and the reaction then allowed to warm to room temperature overnight. After this time, the reaction was poured into 3 N hydrochloric acid (150 mL) and the organic layer extracted three times with dichloromethane (100 mL). The combined organic extracts were then dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford 7-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (4.8 g, 79%) as an off-white solid; 1H NMR(500 MHz, CDCl3) δ 10.07 (s, 1H), 7.33 (s, 1H), 6.72 (s, 1H), 4.28 (m, 4H), 2.55 (s, 3H).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
7.52 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]2[O:6][CH2:7][CH2:8][O:9][C:4]=2[CH:3]=1.[CH3:12][O:13]C(Cl)Cl.[Sn](Cl)(Cl)(Cl)Cl.Cl>ClCCCl>[CH3:1][C:2]1[C:11]([CH:12]=[O:13])=[CH:10][C:5]2[O:6][CH2:7][CH2:8][O:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
CC1=CC2=C(OCCO2)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
COC(Cl)Cl
Step Three
Name
Quantity
7.52 mL
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
wise to the reaction over 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted three times with dichloromethane (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C(=CC2=C(OCCO2)C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.